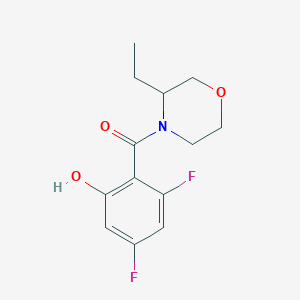
(2,4-Difluoro-6-hydroxyphenyl)-(3-ethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Difluoro-6-hydroxyphenyl)-(3-ethylmorpholin-4-yl)methanone, commonly known as EF24, is a synthetic compound that has been widely studied for its potential applications in medicine and biotechnology. EF24 belongs to the class of chalcones, which are compounds that possess a distinctive chemical structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.
Mecanismo De Acción
EF24 exerts its biological effects by modulating various signaling pathways such as NF-κB, Nrf2, and PI3K/Akt/mTOR. EF24 has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. EF24 also activates the Nrf2 pathway, which is a master regulator of cellular antioxidant defense. Furthermore, EF24 inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation, survival, and metabolism.
Biochemical and Physiological Effects:
EF24 has been shown to modulate various biochemical and physiological processes such as oxidative stress, inflammation, apoptosis, and autophagy. EF24 has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. EF24 also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, EF24 induces apoptosis and autophagy in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF24 possesses several advantages for lab experiments such as its low toxicity, high stability, and solubility in organic solvents. EF24 can be easily synthesized using a simple and efficient method. However, EF24 also possesses some limitations such as its poor water solubility, which may limit its bioavailability in vivo.
Direcciones Futuras
For EF24 research include the development of EF24 analogs with improved bioavailability and specificity, the evaluation of EF24 in combination with other anticancer agents, and the investigation of EF24 in various disease models such as cardiovascular disease and diabetes. Furthermore, the elucidation of the molecular mechanisms underlying the biological effects of EF24 may provide insights into the development of novel therapeutic strategies.
Métodos De Síntesis
EF24 can be synthesized using a simple and efficient method that involves the condensation of 3-ethyl-4-morpholinone and 2,4-difluorobenzaldehyde in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Aplicaciones Científicas De Investigación
EF24 has been extensively studied for its potential applications in cancer therapy, inflammation, and neuroprotection. In cancer therapy, EF24 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. EF24 exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, EF24 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Inflammation is a crucial component of the immune response that plays a role in various diseases such as arthritis, asthma, and inflammatory bowel disease. EF24 has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues.
EF24 has also been studied for its neuroprotective effects in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. EF24 has been shown to protect neurons from oxidative stress, inflammation, and apoptosis.
Propiedades
IUPAC Name |
(2,4-difluoro-6-hydroxyphenyl)-(3-ethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c1-2-9-7-19-4-3-16(9)13(18)12-10(15)5-8(14)6-11(12)17/h5-6,9,17H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOODNGLUZHMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C(=O)C2=C(C=C(C=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-[3-(3-fluorophenyl)propyl]urea](/img/structure/B7583367.png)
![1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea](/img/structure/B7583371.png)
![6-methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrazin-2-amine](/img/structure/B7583379.png)
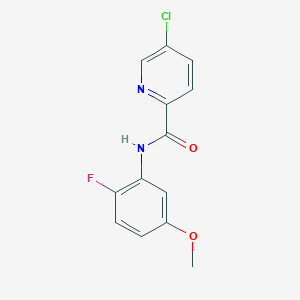
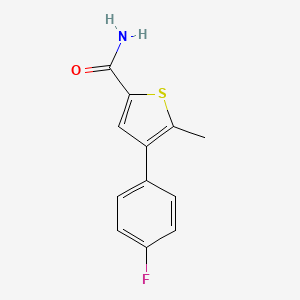
![N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide](/img/structure/B7583417.png)
![[3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7583422.png)
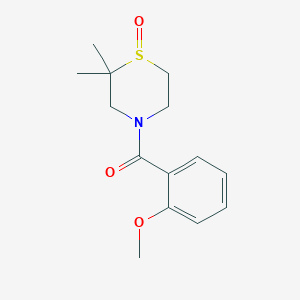
![Pyrrolidin-1-yl-[4-(1,3-thiazol-4-yl)phenyl]methanone](/img/structure/B7583433.png)
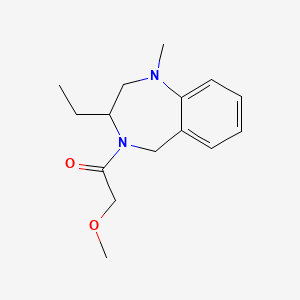
![(2-benzyl-2-bicyclo[2.2.1]heptanyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583452.png)
![(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583454.png)
![2-(2,6-dimethylanilino)-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7583461.png)
![3-cyclopropyl-1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7583479.png)